Beclomethasone-17,20 21-Aldehyde
Overview
Description
Beclomethasone-17,20 21-Aldehyde is a compound related to corticosteroids . It is associated with the class of glucocorticoids , which are a type of steroid hormones that bind to the glucocorticoid receptor . This compound is related to Beclomethasone dipropionate, an active metabolite .
Synthesis Analysis
A comparative study has been conducted on the formation of enol aldehyde from structurally similar corticosteroids, including this compound . The study was performed under both acidic and alkaline conditions .
Molecular Structure Analysis
The molecular formula of this compound is C22H27ClO4 . Its molecular weight is 390.9 .
Chemical Reactions Analysis
Enol aldehydes are key degradation and metabolic intermediates from a group of corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings, such as this compound . The formation of enol aldehydes from these corticosteroids has been studied under both acidic and alkaline conditions .
Physical and Chemical Properties Analysis
The molecular formula of this compound is C22H27ClO4, and its molecular weight is 390.9 .
Scientific Research Applications
Micronization for Pulmonary Delivery Experimental studies have investigated the gas-antisolvent (GAS) process for producing microparticles of beclomethasone-17,21-dipropionate suitable for pulmonary delivery. This process is a green alternative to traditional recrystallization, aimed at producing steroid powders with properties suitable for inhalation therapy. Parameters such as antisolvent addition rate, temperature, solute concentration, and agitation rate significantly influence particle size and morphology, offering a tailored approach for enhancing pulmonary drug delivery systems (Bakhbakhi, Charpentier, & Rohani, 2006).
Solubility and Thermodynamic Modeling The solubility of beclomethasone-17,21-dipropionate in organic solvents like acetone, methanol, and ethanol has been experimentally measured and modeled to investigate the supercritical gas antisolvent micronization process. This study contributes to understanding the solubility behavior of beclomethasone derivatives, which is crucial for developing effective drug formulation and delivery methods (Bakhbakhi, Charpentier, & Rohani, 2009).
Comparative Studies of Enol Aldehyde Formation Research comparing the formation of enol aldehydes from corticosteroids like beclomethasone under acidic and alkaline conditions has provided insights into the stability and reactivity of these compounds. Such studies are essential for understanding the chemical behavior of beclomethasone derivatives, which can influence their pharmacological efficacy and stability (Chen et al., 2009).
RESS Process for Particle Production The rapid expansion of supercritical solutions (RESS) technique has been explored for micronizing beclomethasone-17,21-dipropionate to produce particles suitable for pulmonary delivery. This technique highlights the potential of supercritical fluid processes in generating inhalable drug particles with controlled size and morphology (Charpentier, Jia, & Lucky, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Beclomethasone-17,20 21-Aldehyde, also known as Beclomethasone dipropionate, is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) . The primary target of this compound is the glucocorticoid receptor . This receptor mediates the therapeutic action of this compound .
Mode of Action
Upon administration, this compound is rapidly converted into 17-BMP . This active metabolite then interacts with the glucocorticoid receptor . The interaction controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes, fibroblasts, reverses capillary permeability, and stabilizes lysosomes at the cellular level . This results in the prevention or control of inflammation .
Biochemical Pathways
The formation of the active metabolite 17-BMP from this compound is a key step in the biochemical pathway . This process involves rapid and extensive hydrolysis mediated by esterases CYP3A . The active metabolite 17-BMP then exerts its potent anti-inflammatory activity .
Pharmacokinetics
The pharmacokinetics of this compound involves several steps. Upon administration, it undergoes rapid conversion to 17-BMP during absorption . The absolute bioavailability of inhaled this compound is 2%, while the active metabolite 17-BMP has a bioavailability of 41% for oral, 44% for intranasal, and 62% for inhaled dosing without charcoal . The pulmonary absorption of 17-BMP is approximately 36% .
Result of Action
The result of the action of this compound is the prevention or control of inflammation . This is achieved through the interaction of 17-BMP with the glucocorticoid receptor, which controls the rate of protein synthesis, depress
Biochemical Analysis
Biochemical Properties
It is known that the compound is a prodrug that is rapidly activated by hydrolysis to the active monoester, beclomethasone 17-monopropionate (17-BMP) . This active metabolite has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor .
Cellular Effects
The cellular effects of Beclomethasone-17,20 21-Aldehyde are primarily mediated through its active metabolite, 17-BMP. This metabolite has potent anti-inflammatory activity and is known to interact with the human glucocorticoid receptor
Molecular Mechanism
The molecular mechanism of this compound involves the conversion of the prodrug to its active metabolite, 17-BMP, by esterase enzymes . This metabolite then binds to the human glucocorticoid receptor with high affinity
Temporal Effects in Laboratory Settings
It is known that the compound is rapidly converted to its active metabolite, 17-BMP, upon administration
Metabolic Pathways
This compound is metabolized by esterase enzymes to form its active metabolite, 17-BMP This metabolite is then involved in various metabolic pathways, interacting with enzymes and cofactors
Properties
IUPAC Name |
(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15-,16-,18-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCQMVHDVBRVFB-NIQJDLCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747084 | |
Record name | (11beta,16beta,17Z)-9-Chloro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174035-77-8 | |
Record name | (11beta,16beta,17Z)-9-Chloro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.